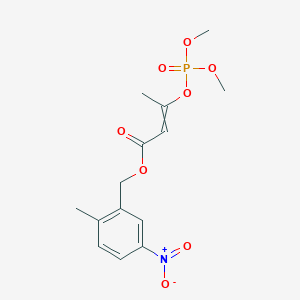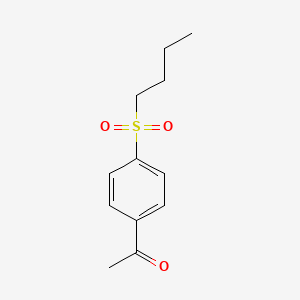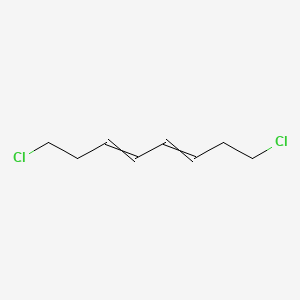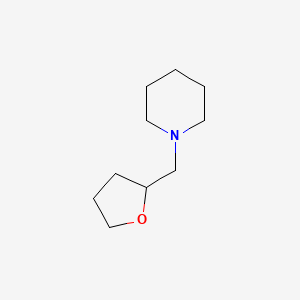
1-(2-Tetrahydrofurylmethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Tetrahydrofurylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofurylmethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tetrahydrofurylmethyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran derivatives under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyltetrahydrofuran in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 1-(2-Tetrahydrofurylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and secondary amines .
科学研究应用
1-(2-Tetrahydrofurylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1-(2-Tetrahydrofurylmethyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and other diseases
相似化合物的比较
Piperidine: A basic structure with significant pharmacological properties.
Pyridine: Another nitrogen-containing heterocycle with diverse applications.
Piperine: A naturally occurring alkaloid with various therapeutic effects
Uniqueness: 1-(2-Tetrahydrofurylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofurylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
属性
CAS 编号 |
85187-52-6 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC 名称 |
1-(oxolan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h10H,1-9H2 |
InChI 键 |
IHZVGLCONDEBNK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


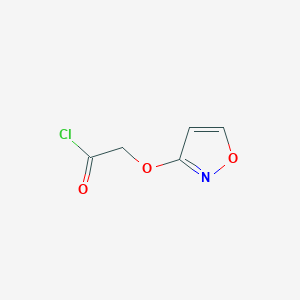
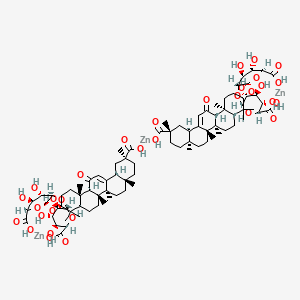
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
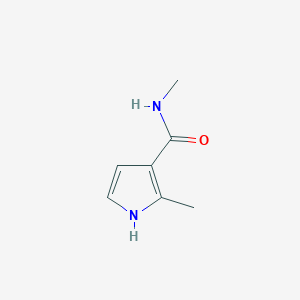
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
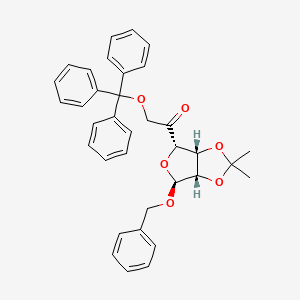
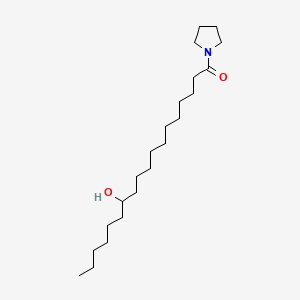
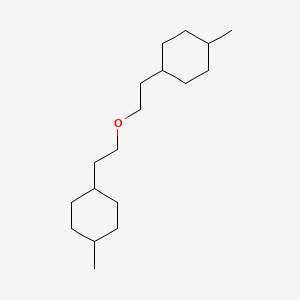
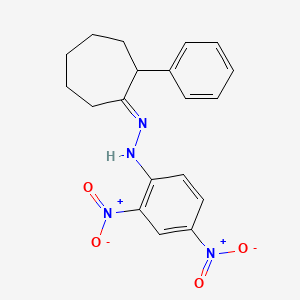
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
